molecular formula C18H18N2O4S3 B12191685 N-methyl-2,4-ditosylthiazol-5-amine

N-methyl-2,4-ditosylthiazol-5-amine

Cat. No.: B12191685
M. Wt: 422.5 g/mol
InChI Key: JIXFXIGOKSYZFR-UHFFFAOYSA-N
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Description

N-methyl-2,4-ditosylthiazol-5-amine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2,4-ditosylthiazol-5-amine typically involves the reaction of N-methylthiazol-5-amine with tosyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of a base such as triethylamine or pyridine to facilitate the tosylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2,4-ditosylthiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

N-methyl-2,4-ditosylthiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-2,4-ditosylthiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-methylthiazol-5-amine: Lacks the tosyl groups, making it less reactive in certain chemical reactions.

    2,4-ditosylthiazol-5-amine: Similar structure but without the N-methyl group, which can affect its reactivity and biological activity.

    N-methyl-2-tosylthiazol-5-amine: Contains only one tosyl group, leading to different chemical and physical properties.

Uniqueness

N-methyl-2,4-ditosylthiazol-5-amine is unique due to the presence of both N-methyl and two tosyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C18H18N2O4S3

Molecular Weight

422.5 g/mol

IUPAC Name

N-methyl-2,4-bis-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C18H18N2O4S3/c1-12-4-8-14(9-5-12)26(21,22)17-16(19-3)25-18(20-17)27(23,24)15-10-6-13(2)7-11-15/h4-11,19H,1-3H3

InChI Key

JIXFXIGOKSYZFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)NC

Origin of Product

United States

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